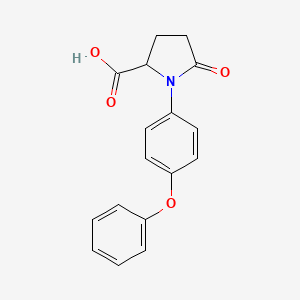

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylicacid

Description

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid (molecular formula: C₁₇H₁₅NO₄, molecular weight: 297.31 g/mol) is a pyrrolidine derivative characterized by a phenoxyphenyl substituent at the 1-position and a carboxylic acid group at the 2-position of the pyrrolidinone ring. Its structural identifiers include SMILES C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O and InChIKey TWESYTWUFWEEIU-UHFFFAOYSA-N . This compound is listed in commercial catalogs (e.g., PI-14673 by Shanghai PI Chemicals Ltd.) with 98% purity, though its CAS number remains unavailable .

Properties

IUPAC Name |

5-oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16-11-10-15(17(20)21)18(16)12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJNAAWSJYBCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization with Formic Anhydrides

A pivotal method involves the cyclization of chiral pentanedioate derivatives using strong bases and formic anhydrides. For example, ( S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate reacts with formic pivalic anhydride in tetrahydrofuran (THF) at -78°C under nitrogen protection. Deprotonation with n-butyllithium activates the α-hydrogen, enabling cyclization to form the pyrrolidine core. Subsequent TFA-mediated deprotection of the tert-butoxycarbonyl (Boc) group yields the carboxylic acid moiety at position 2. This method achieves an 84.4% yield and retains stereochemical integrity when starting from enantiomerically pure precursors.

Itaconic Acid Condensation with 4-Phenoxyaniline

Alternative routes employ itaconic acid and 4-phenoxyaniline under reflux conditions in aqueous acetic acid. This one-pot synthesis forms 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid with a 79% yield. While this method produces the 3-carboxylic acid regioisomer, modifying the reaction to favor carboxylation at position 2 would require adjusting the electronic and steric environment of the starting materials. For instance, introducing electron-withdrawing groups on the aniline ring could direct cyclization to position 2.

Alkylation and Functional Group Interconversion

Direct Alkylation of Pyrrolidine Intermediates

The patent EP3015456A1 details a racemization-free alkylation process for pyrrolidine-2-carboxylic acid derivatives. Starting from a single enantiomer of a chiral compound, alkylation with 4-phenoxyphenyl groups is achieved using phase transfer catalysts like quaternary ammonium salts. For example, sodium alkoxide intermediates derived from N-Boc-protected pyrrolidinones react with 4-phenoxybenzyl bromide in polyethylene glycol, yielding 1-(4-phenoxyphenyl) derivatives without racemization. This method is critical for pharmaceutical applications requiring high enantiomeric excess.

Hydrazide and Hydrazone Functionalization

Hydrazinolysis of methyl esters derived from pyrrolidine carboxylic acids offers a pathway to hydrazide intermediates. For instance, methyl 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylate reacts with hydrazine hydrate to form the corresponding hydrazide, which condenses with aromatic aldehydes to yield hydrazones. While this approach expands functional diversity, it introduces additional steps that may reduce overall yield.

Catalytic Hydrogenation and Stereochemical Control

Cis-Selective Hydrogenation of Alkenes

Catalytic hydrogenation of α,β-unsaturated pyrrolidinones ensures cis-stereochemistry at the 4-position. Using palladium on carbon (Pd/C) under hydrogen gas, the double bond in intermediates like 1-(4-phenoxyphenyl)-5-oxo-2,3-dihydro-1H-pyrrole-2-carboxylic acid is reduced to afford the cis-isomer. This step is essential for maintaining the desired stereochemistry in final products, as demonstrated by comparison with racemic mixtures formed via non-catalytic methods.

Analytical Characterization and Yield Optimization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For example, the ¹H NMR spectrum of ( S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole exhibits singlets for methyl groups at 2.21 and 2.49 ppm, alongside a pyrrolidine proton resonance at 6.23 ppm. High-resolution mass spectrometry (HRMS) further validates molecular weights, ensuring synthetic fidelity.

Reaction Condition Optimization

Yields improve significantly with acid additives. For instance, adding acetic acid during cyclization increases the reaction rate by protonating intermediate enolates, driving the equilibrium toward product formation. Temperature control is equally critical; maintaining -78°C during deprotonation prevents side reactions like over-alkylation.

Industrial Scalability and Challenges

Cost-Effective Reagent Selection

Methyl formate and ethyl formate serve as economical alkylating agents compared to specialized anhydrides. However, their lower reactivity necessitates longer reaction times, impacting throughput.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block : Used as a precursor for synthesizing more complex organic molecules.

- Reagent : Acts in various organic reactions due to its reactive functional groups .

Biology

- Biological Activity : Investigated for interactions with enzymes and receptors, which may lead to modulation of biological pathways .

- Anticancer Properties : Some derivatives have shown promising anticancer activity against cell lines such as A549 (human lung adenocarcinoma) .

Medicine

- Therapeutic Potential : Ongoing research aims to explore its use in drug development, particularly for targeting multidrug-resistant pathogens .

Industry

- Specialty Chemicals : Utilized in producing materials with specific properties, including polymers and coatings .

Anticancer Activity

A study evaluated the anticancer properties of novel 5-oxopyrrolidine derivatives, including 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid. The findings indicated significant cytotoxicity against A549 cells, with some derivatives outperforming standard chemotherapeutics like cisplatin .

| Compound | Cell Line | Viability (%) | Comparison Drug |

|---|---|---|---|

| 5-Oxo... | A549 | 78–86 | Cisplatin |

Antimicrobial Activity

Research into the antimicrobial properties revealed that certain derivatives exhibited selective activity against multidrug-resistant strains of Staphylococcus aureus. These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and phenoxyphenyl group allow it to bind to certain enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs, highlighting substituent differences and molecular characteristics:

Functional Group Impact on Physicochemical Properties

- Lipophilicity: The phenoxyphenyl group in the target compound contributes to higher molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., phenyl or thienylmethyl) .

- Acid Dissociation (pKa) : Carboxylic acid positioning (C2 vs. C3) influences solubility and ionization. For example, the C3-carboxylic acid in 5-oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid may alter hydrogen-bonding capacity compared to the C2 analog .

- Stereochemistry : Derivatives like 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid (CAS 915302-94-2) exhibit chirality, which can affect biological activity and synthetic complexity .

Biological Activity

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid functional group and a phenoxyphenyl substituent, which contributes to its biological properties. The chemical formula is with a molecular weight of approximately 285.29 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid. The compound has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

- Cell Viability Assays: In an MTT assay, compounds similar to 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid exhibited dose-dependent cytotoxicity against A549 cells. Notably, certain derivatives showed reduced viability rates (as low as 61% compared to control) indicating enhanced anticancer activity .

- Structure-Activity Relationship (SAR): The presence of specific substituents on the phenyl ring significantly influenced the anticancer activity. For instance, substitutions such as 4-chlorophenyl and 4-bromophenyl increased cytotoxic effects, while the incorporation of a dimethylamino group resulted in the most potent activity .

Antimicrobial Activity

In addition to its anticancer properties, 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid has demonstrated promising antimicrobial activity against multidrug-resistant strains.

Key Findings:

- Microbial Testing: The compound was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It exhibited selective activity against these strains, suggesting potential for development as an antimicrobial agent .

- Minimum Inhibitory Concentration (MIC): The MIC values for certain derivatives were determined to be effective against resistant strains, showcasing the compound's potential in combating antibiotic resistance .

The mechanism by which 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid exerts its biological effects is believed to involve interaction with specific cellular targets:

- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation. Further studies are required to elucidate the precise molecular interactions .

- Antimicrobial Mechanism: It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have explored the efficacy of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid derivatives:

- Study on Lung Cancer Cells: A study demonstrated that specific derivatives significantly reduced cell viability in A549 cells compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Efficacy Against MRSA: Another investigation revealed that certain derivatives displayed potent activity against MRSA strains, indicating their potential as alternative treatments for resistant infections .

Q & A

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodological Answer : Intermediate α-bromophenylacetyl chloride (a lachrymator) requires inert atmosphere handling (glovebox) and quenching with ice-cold sodium bicarbonate. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Waste containing halogenated byproducts should be segregated and treated with activated carbon before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.